4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
Description
Molecular Formula: C₁₃H₁₃NO₆S Structural Features:
- A benzoic acid core substituted with a methoxy group at position 4 and a (3-methyl-1,2-oxazol-5-yl)methanesulfonyl group at position 2.
Properties
IUPAC Name |
4-methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methylsulfonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6S/c1-8-5-10(20-14-8)7-21(17,18)12-6-9(13(15)16)3-4-11(12)19-2/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOHUSOJDPRZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the methanesulfonyl group:
Final assembly: The final step involves the coupling of the oxazole derivative with the methoxybenzoic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, thereby modulating their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Properties :
- Predicted Collision Cross-Section (CCS) : Ranges from 168.0 to 178.6 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate molecular size and shape in gas-phase ion mobility spectrometry .
- Solubility : The sulfonyl and carboxylic acid groups suggest moderate aqueous solubility, though experimental data are unavailable.
- Synthetic Utility : Likely serves as a building block for drug discovery, given its structural similarity to bioactive heterocycles (e.g., antiviral WIN compounds) .
The compound is compared to structurally related benzoic acid derivatives with variations in heterocycles, substituents, and functional groups. Key differences are summarized below:
Table 1: Structural and Functional Comparison
Heterocycle-Specific Differences
1,2-Oxazole vs. 1,2,4-Oxadiazole :
- The 1,2-oxazole in the target compound provides a smaller, more electron-rich heterocycle compared to the 1,2,4-oxadiazole in , which has additional nitrogen and may exhibit stronger π-stacking interactions .
- Oxadiazoles are often used in medicinal chemistry for metabolic stability, whereas oxazoles are less common but valued for their synthetic versatility .
Substituent Effects
- Methanesulfonyl vs. Methoxy groups (e.g., ) enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
Bromo vs. Sulfonyl :
Pharmacological Potential
- Unlike WIN 63843, which contains a trifluoromethyl group and oxadiazole, the target compound’s sulfonyl group may alter binding kinetics to viral capsid proteins, warranting further study .
Biological Activity
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid is an organic compound with potential biological activity. It belongs to a class of compounds that have garnered interest for their pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C13H13NO5
- Molecular Weight : 263.246 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Cytotoxicity
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced IL-6 and TNF-alpha production | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Detailed Research Findings
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
- Cytotoxicity Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
